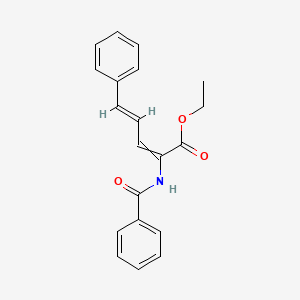
ethyl (2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienoate is an organic compound characterized by its unique structure, which includes two conjugated double bonds and a phenylformamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienoate typically involves the reaction of ethyl acetoacetate with benzaldehyde and aniline under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by an amide formation. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The phenylformamido group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ can produce alcohols.
Scientific Research Applications
Ethyl (2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of ethyl (2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The compound can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. This reactivity is attributed to the presence of conjugated double bonds and the electron-withdrawing phenylformamido group, which stabilizes the intermediate formed during the reaction.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E,4E)-5-(3-bromo-phenyl-sulfon-yl)penta-2,4-dienoate
- Ethyl (2E,4E)-5-(phenylsulfonyl)penta-2,4-dienoate
Uniqueness
Ethyl (2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienoate is unique due to the presence of the phenylformamido group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C20H19NO3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
ethyl (4E)-2-benzamido-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C20H19NO3/c1-2-24-20(23)18(15-9-12-16-10-5-3-6-11-16)21-19(22)17-13-7-4-8-14-17/h3-15H,2H2,1H3,(H,21,22)/b12-9+,18-15? |
InChI Key |
LQUHLWOIFJBMDX-XNNMEOQWSA-N |
Isomeric SMILES |
CCOC(=O)C(=C/C=C/C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C(=CC=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















